![molecular formula C13H25NO3 B15314351 tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate](/img/structure/B15314351.png)
tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate: is a chemical compound with a molecular formula of C12H23NO3. It is a carbamate derivative, which is often used in organic synthesis and as a protecting group for amines. The compound is known for its stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method includes the use of tert-butyl carbamate and 1-(hydroxymethyl)-4-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the carbamate group to an amine.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxymethyl group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates or ethers.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in multi-step synthesis .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for modifying biologically relevant molecules.
Medicine: In medicinal chemistry, it is used to synthesize drug candidates and intermediates. The carbamate group can enhance the pharmacokinetic properties of drugs, such as improving their stability and bioavailability.
Industry: The compound finds applications in the production of polymers and resins. It is also used in the manufacture of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be introduced to an amine under mild conditions and can be removed by acid or base hydrolysis. This allows for selective protection and deprotection of functional groups during complex synthetic processes .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Another carbamate derivative with a similar structure but different reactivity.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: A compound with a cyclopropyl ring instead of a cyclohexyl ring, used in different synthetic applications.
Uniqueness: tert-Butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. The presence of the hydroxymethyl group allows for further functionalization, making it versatile in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C13H25NO3 |
|---|---|
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C13H25NO3/c1-10-5-7-13(9-15,8-6-10)14-11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3,(H,14,16) |
Clave InChI |
DYSWMBOHAFMNGO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(CO)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
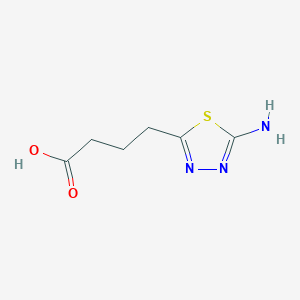
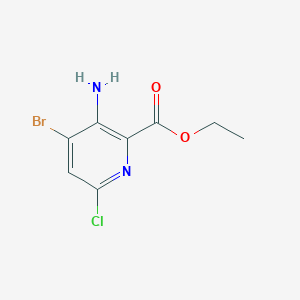


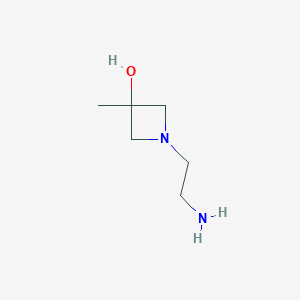
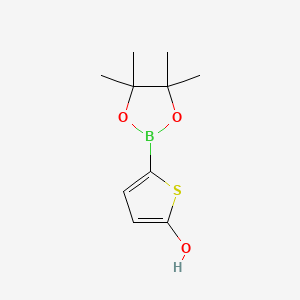
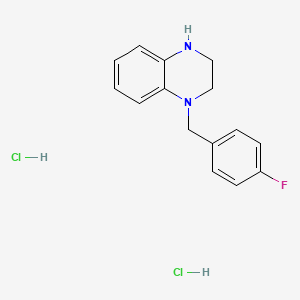
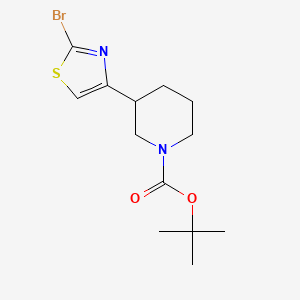
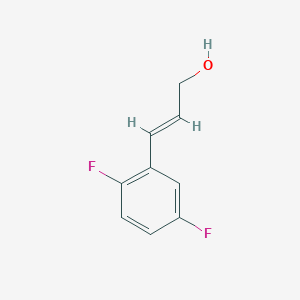
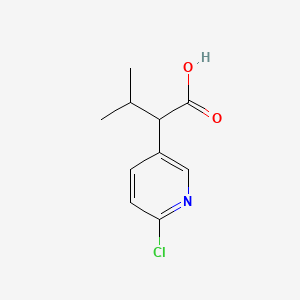
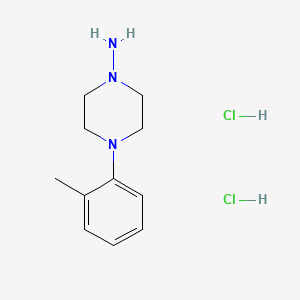
![tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)
![3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine](/img/structure/B15314342.png)
